molecular formula C20H18N4OS B2862164 (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477188-71-9

(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2862164
CAS No.: 477188-71-9
M. Wt: 362.45
InChI Key: ITALOIVLLFEESJ-JJIBRWJFSA-N
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Description

(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a carboximidoyl cyanide group, and substituted phenyl and anilino groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboximidoyl Cyanide Group: This step often involves the reaction of the thiazole intermediate with cyanogen bromide or similar reagents.

    Substitution Reactions: The phenyl and anilino groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, aniline derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted thiazole derivatives.

Scientific Research Applications

(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl chloride
  • (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl bromide

Uniqueness

Compared to similar compounds, (2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is unique due to its specific substitution pattern and the presence of the cyanide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2E)-4-(3,4-dimethylphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-8-9-15(10-14(13)2)18-12-26-20(22-18)17(11-21)24-23-16-6-4-5-7-19(16)25-3/h4-10,12,23H,1-3H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITALOIVLLFEESJ-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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